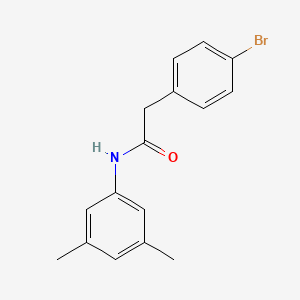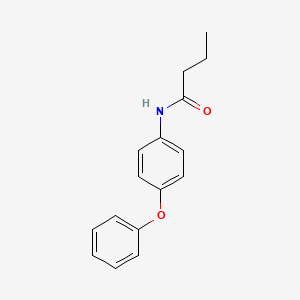
N-(4-phenoxyphenyl)butanamide
Descripción general
Descripción
N-(4-phenoxyphenyl)butanamide is an organic compound with the molecular formula C16H17NO2. It is a member of the butanamides, which are derivatives of butanoic acid. This compound is characterized by the presence of a phenoxy group attached to the phenyl ring, which is further connected to a butanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)butanamide typically involves the reaction of 4-phenoxybenzoic acid with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-phenoxybenzoic acid+butanoyl chloridepyridinethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-phenoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals, which can further react to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-(4-phenoxyphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-phenoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amide moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-phenyl)butanamide: Lacks the phenoxy group, resulting in different chemical and biological properties.
N-(4-methoxyphenyl)butanamide: Contains a methoxy group instead of a phenoxy group, leading to variations in reactivity and biological activity.
N-(4-chlorophenyl)butanamide: The presence of a chlorine atom alters the compound’s electronic properties and reactivity.
Uniqueness
N-(4-phenoxyphenyl)butanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-phenoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-6-16(18)17-13-9-11-15(12-10-13)19-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCACRUIRFKJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B5734003.png)

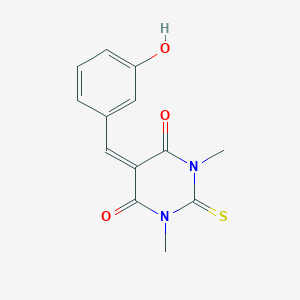
![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)
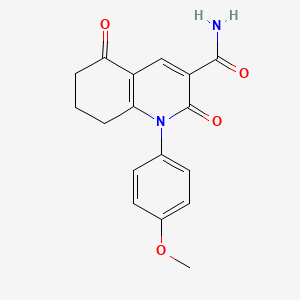
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)
![(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5734026.png)
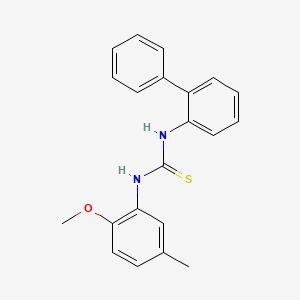
![2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5734044.png)
![N-benzoyl-2,3,4-trimethyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B5734052.png)
![2-[[4-[(2E)-2-[(3-chloro-4-methylphenyl)methylidene]hydrazinyl]-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-4-nitrophenol](/img/structure/B5734053.png)
![[4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] (Z)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B5734059.png)
![2-Methoxy-6-phenyl-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5734063.png)
